molecular formula C13H8BrN3O2 B2353888 3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid CAS No. 926240-84-8

3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid

Cat. No. B2353888
CAS RN: 926240-84-8
M. Wt: 318.13
InChI Key: OORPKZGJNPCQLH-UHFFFAOYSA-N
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Description

The compound “3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known for their diverse pharmacological effects .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring attached to a bromophenyl group and a cyanopropenoic acid group . The InChI key for this compound is OORPKZGJNPCQLH-RUDMXATFSA-N .

Scientific Research Applications

  • Crystal Structure Analysis : The research by Kumarasinghe et al. (2009) explored the synthesis and crystal structure of related compounds. It highlighted the importance of single-crystal X-ray analysis for unambiguous structure determination of these compounds, underscoring their complex nature and the need for precise characterization techniques in research (Kumarasinghe, Hruby, & Nichol, 2009).

  • Biomedical Applications and Docking Studies : Ryzhkova et al. (2020) investigated the electrochemically induced transformation of similar compounds, noting their promise for various biomedical applications, particularly in regulating inflammatory diseases. This was demonstrated through docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).

  • Heterocyclic Compound Synthesis : El-Hashash and Rizk (2016) explored the use of similar compounds in synthesizing various heterocyclic compounds, highlighting their role as key starting materials. This study emphasizes the significance of these compounds in creating diverse chemical structures for potential applications in different fields (El-Hashash & Rizk, 2016).

  • Antibacterial Activity Research : El-Hashash et al. (2015) conducted research on the antibacterial activities of novel heterocyclic compounds derived from similar substances. This indicates the potential of these compounds in developing new antibacterial agents (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).

  • Optical Nonlinearity Studies for Material Applications : Chandrakantha et al. (2013) synthesized a series of N-substituted pyrazole derivatives and studied their optical nonlinearity, suggesting potential applications in optical limiting (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).

  • Dye-Sensitized Solar Cell Research : Robson et al. (2013) investigated organic dyes related to this compound for use in dye-sensitized solar cells, demonstrating the potential of these compounds in renewable energy applications (Robson, Hu, Meyer, & Berlinguette, 2013).

Future Directions

The future directions for this compound could involve further exploration of its potential biological and pharmacological activities. Given the known activities of pyrazole derivatives, this compound could be a promising candidate for drug development .

properties

IUPAC Name

(E)-3-[5-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O2/c14-11-3-1-2-8(5-11)12-10(7-16-17-12)4-9(6-15)13(18)19/h1-5,7H,(H,16,17)(H,18,19)/b9-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORPKZGJNPCQLH-RUDMXATFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=C(C=NN2)C=C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C2=C(C=NN2)/C=C(\C#N)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid

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